N-(thiazol-2-yl)-4-tosylbutanamide
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Overview
Description
N-(thiazol-2-yl)-4-tosylbutanamide is a compound that features a thiazole ring, a tosyl group, and a butanamide chain. Thiazole rings are known for their aromaticity and presence in various biologically active molecules. The tosyl group, derived from toluenesulfonic acid, is often used as a protecting group in organic synthesis. This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
N-(thiazol-2-yl)-4-tosylbutanamide is a synthetic compound that combines thiazole and sulfonamide, groups with known antibacterial activity . The primary targets of this compound are bacterial cells, specifically both Gram-negative and Gram-positive bacteria .
Mode of Action
The compound interacts with its targets through a distinctive mode of action. It has been found to display potent antibacterial activity when used in conjunction with a cell-penetrating peptide called octaarginine . This complex creates pores in the bacterial cell membranes, leading to faster killing-kinetics towards bacterial cells .
Biochemical Pathways
It is known that thiazoles, a key component of the compound, can activate or inhibit various biochemical pathways and enzymes when they enter physiological systems . This can lead to changes in the biological system, potentially disrupting the normal functioning of bacterial cells .
Pharmacokinetics
The compound’s potent antibacterial activity suggests that it may have favorable pharmacokinetic properties that allow it to reach its bacterial targets effectively .
Result of Action
The result of the compound’s action is the disruption of bacterial cell function, leading to their death . The compound exhibits potent antibacterial activity against multiple strains of bacteria, including S. aureus and A. xylosoxidans .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a cell-penetrating peptide like octaarginine can enhance the compound’s antibacterial activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiazol-2-yl)-4-tosylbutanamide typically involves the reaction of 2-aminothiazole with 4-tosylbutanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(thiazol-2-yl)-4-tosylbutanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, particularly targeting the amide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
N-(thiazol-2-yl)-4-tosylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(thiazol-2-yl)piperidine-2,6-dione: Known for its nonlinear optical properties.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Studied for their anti-inflammatory properties.
N-(6-chlorobenzo[d]thiazol-2-yl)-triazolo-thiadiazole: Investigated for its pharmacological activities.
Uniqueness
N-(thiazol-2-yl)-4-tosylbutanamide is unique due to its combination of a thiazole ring and a tosyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-(1,3-thiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-11-4-6-12(7-5-11)21(18,19)10-2-3-13(17)16-14-15-8-9-20-14/h4-9H,2-3,10H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYUDMXVLOLRFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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